Cardionogen 1
CAS No.: 577696-37-8
Cat. No.: VC0523033
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 577696-37-8 |
---|---|
Molecular Formula | C13H14N4OS |
Molecular Weight | 274.34 g/mol |
IUPAC Name | 6-cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2 |
Standard InChI Key | SWTUPSNBTSPBIH-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES | C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Cardionogen 1
Structural Characteristics
Cardionogen 1 (6-cyclohexyl-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole) features a heterocyclic core that enables interactions with Wnt signaling components. The molecule combines a cyclohexyl group, furan ring, and triazolothiadiazole moiety, creating a planar structure critical for its bioactivity . Its canonical SMILES representation (N12N=C(C3CCCCC3)SC1=NN=C2C4=CC=CO4) reflects this unique arrangement, while the molecular weight of 274.34 g/mol ensures adequate membrane permeability .
Table 1: Physicochemical Properties of Cardionogen 1
Property | Value |
---|---|
Molecular Formula | C13H14N4OS |
Molecular Weight | 274.34 g/mol |
Solubility in DMSO | <5.49 mg/mL |
Storage Conditions | -20°C (stable ≤1 month) |
Purity | ≥99% |
Pharmacokinetic Parameters
Cardionogen 1 demonstrates optimal activity at 40 µM in zebrafish embryos, with exponential dose-response curves plateauing at higher concentrations . The compound maintains stability in DMSO stock solutions (-20°C for 1 month; -80°C for 6 months), though repeated freeze-thaw cycles degrade potency . In murine models, it penetrates embryonic stem cells within 30 minutes of administration, achieving intracellular concentrations sufficient to inhibit β-catenin nuclear translocation .
Mechanism of Wnt/β-Catenin Pathway Modulation
Transcriptional Regulation
Cardionogen 1 disrupts the Wnt/β-catenin signaling cascade by interfering with T-cell factor (TCF)/β-catenin complexes. In murine embryonic stem cells, it reduces β-catenin-dependent transcription by 78% at 100 nM, as measured via TOPFlash reporter assays . This inhibition occurs downstream of glycogen synthase kinase-3β (GSK-3β), preventing β-catenin accumulation in the nucleus without affecting upstream Wnt ligand-receptor interactions .
Biphasic Temporal Activity
The compound exhibits stage-dependent effects on cardiogenesis:
-
Pre-gastrulation (2-5 hpf in zebrafish): Suppresses nkx2.5 expression, reducing cardiac progenitor formation by 16% .
-
Post-gastrulation (5-12 hpf): Enhances progenitor expansion, increasing cardiomyocyte numbers by 35-43% .
This duality enables precise manipulation of cardiac development timelines, making it valuable for studying heart field specification.
Cardiac-Specific Bioactivity
Hyperplastic Heart Enlargement
In Tg(cmlc2:DsRed-nuc) zebrafish embryos, Cardionogen 1 treatment (40 µM from 5-60 hpf) increased total cardiomyocytes from 212 ± 5 (control) to 305 ± 4 without altering cell size . The hyperplasia resulted from:
-
Progenitor expansion: 2.1-fold increase in nkx2.5+ cells at 12 hpf .
-
Differentiation promotion: 58% higher cmlc2 expression at 17 hpf .
Notably, phosphohistone H3 staining showed no mitotic increase, confirming hyperplasia stems from progenitor modulation rather than proliferation .
Rescue of Wnt8-Induced Defects
Cardionogen 1 reversed cardiac deficiencies caused by Wnt8 overexpression:
-
Atrial cardiomyocytes: Increased from 12 ± 2 (Wnt8-only) to 28 ± 3 (Wnt8 + Cardionogen) .
-
Ventricular chamber size: Restored to 85% of wild-type dimensions .
This rescue capacity highlights its potential to counteract pathological Wnt activation in congenital disorders.
Mammalian Model Validation
Murine Embryonic Stem Cell Differentiation
In Tg(αMHC:DsRed-Nuc) mouse ES cells, 100 nM Cardionogen 1 increased beating cardiomyocyte colonies by 6.7-fold compared to controls . Differentiation efficiency peaked at day 8, with 34% of colonies exhibiting spontaneous contraction versus 5% in untreated groups .
Cross-Species Conservation
Zebrafish and murine responses to Cardionogen 1 showed 89% concordance in:
-
β-catenin nuclear localization patterns.
-
nkx2.5 expression dynamics during progenitor specification .
Research Applications and Protocols
Standard Working Solutions
Stock preparation:
Experimental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume